Lizardite

描述

属性

CAS 编号 |

12161-84-1 |

|---|---|

分子式 |

H2Mg3O9Si2-2 |

分子量 |

275.1 g/mol |

IUPAC 名称 |

trimagnesium;disilicate;hydrate |

InChI |

InChI=1S/3Mg.2O4Si.H2O/c;;;2*1-5(2,3)4;/h;;;;;1H2/q3*+2;2*-4; |

InChI 键 |

IBPRKWGSNXMCOI-UHFFFAOYSA-N |

SMILES |

O.[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Mg+2].[Mg+2].[Mg+2] |

规范 SMILES |

O.[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Mg+2].[Mg+2].[Mg+2] |

其他CAS编号 |

12161-84-1 |

同义词 |

lizardite |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Lizardite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lizardite, a member of the serpentine subgroup of minerals with the general formula Mg₃(Si₂O₅)(OH)₄, is a common phyllosilicate found in serpentinite rocks.[1][2] Its planar 1:1 layered structure, consisting of a tetrahedral silicate sheet bonded to an octahedral magnesium hydroxide sheet, is of significant interest in various fields, including geology, materials science, and potentially in drug development as a carrier or excipient.[3] Understanding the precise crystal structure of this compound is paramount for predicting its physical and chemical properties. This guide provides a comprehensive overview of the crystallographic data of common this compound polytypes and details the experimental protocols for their structural analysis.

Data Presentation: Crystallographic Data of this compound

The crystal structure of this compound is most commonly found in the 1T and 2H₁ polytypes, referring to the stacking sequence of the fundamental layers. The quantitative crystallographic data for these polytypes are summarized below for comparative analysis.

Table 1: Unit Cell Parameters of this compound Polytypes

| Polytype | Crystal System | Space Group | a (Å) | c (Å) | Reference |

| This compound-1T | Trigonal | P31m | 5.325(5) - 5.332(3) | 7.233(4) - 7.259(7) | [4][5] |

| This compound-2H₁ | Hexagonal | P6₃cm | 5.318(4) | 14.541(7) | [4] |

Table 2: Atomic Coordinates for this compound-1T

The following atomic coordinates are for a representative this compound-1T structure.

| Atom | x/a | y/b | z/c |

| Si | 0.3333 | 0.6667 | 0.0704 |

| Mg | 0.3324 | 0.0000 | 0.4516 |

| O | 0.3333 | 0.6667 | 0.2920 |

| O | 0.5067 | 0.0000 | -0.0111 |

| OH | 0.6658 | 0.0000 | 0.5862 |

| OH | 0.0000 | 0.0000 | 0.2990 |

| H | 0.6600 | 0.0000 | 0.7100 |

| H | 0.0000 | 0.0000 | 0.2000 |

| (Reference: Mellini M, and C. Viti. 1994. Crystal structure of this compound-1T from Elba, Italy. American Mineralogist. 79:1194-1198.)[6] |

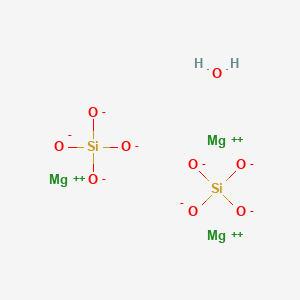

Mandatory Visualization: this compound Crystal Structure

The following diagram illustrates the fundamental layered structure of this compound, showcasing the tetrahedral and octahedral sheets.

Experimental Protocols

The determination of this compound's crystal structure primarily relies on X-ray diffraction (XRD) and transmission electron microscopy (TEM). The following are detailed methodologies for these key experiments.

Single-Crystal X-ray Diffraction (XRD)

This technique provides precise information on unit cell dimensions, bond lengths, and bond angles.[7]

1. Crystal Selection and Mounting:

-

Examine this compound samples under a polarizing microscope to select a single, high-quality crystal, free of cracks, inclusions, or twinning.[8]

-

The ideal crystal size for most diffractometers is approximately 0.1 to 0.3 mm in all dimensions.[8]

-

Carefully detach the selected crystal and mount it on a thin glass fiber or a cryo-loop using a minimal amount of adhesive or oil.

-

The mounted crystal is then affixed to a goniometer head.

2. Data Collection:

-

Center the crystal on the goniometer head within the X-ray beam of a four-circle diffractometer.[6]

-

The X-ray source is typically a MoKα (λ = 0.7107 Å) or CuKα (λ = 1.5418 Å) radiation source, generated by a cathode ray tube and filtered to be monochromatic.[7]

-

Data is commonly collected at room temperature or under cryogenic conditions (e.g., using a nitrogen stream) to reduce thermal vibrations.

-

A complete dataset is collected by rotating the crystal through a series of angles (omega and phi scans), with each frame exposed for a set time (e.g., 10-60 seconds).[6]

-

The diffraction data is typically collected over a 2θ range of 4° to 60°.[6]

3. Structure Solution and Refinement:

-

The collected diffraction intensities are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is then refined using least-squares methods, adjusting atomic positions, and thermal parameters until the calculated diffraction pattern closely matches the observed data.

Powder X-ray Diffraction (PXRD)

PXRD is used to identify the mineral phases present in a bulk sample and to determine the unit cell parameters.

1. Sample Preparation:

-

Randomly Oriented Powder:

-

Oriented Mount (for enhancing basal reflections of platy minerals):

-

Disperse a small amount of the powdered sample in deionized water.

-

The suspension is then deposited onto a glass slide or a zero-background sample holder and allowed to dry. This process encourages the platy this compound crystals to lie flat, enhancing the intensity of the (00l) reflections.[4]

-

Alternatively, the filter-membrane peel technique can be used, where the clay suspension is filtered and the resulting clay film is transferred to a slide.[9]

-

2. Data Collection:

-

The prepared sample is placed in a powder diffractometer.

-

The instrument is typically operated with a copper X-ray source (e.g., at 40 kV and 30-40 mA).[7][10]

-

The diffraction pattern is recorded over an angular range of approximately 2° to 70° 2θ, with a step size of 0.02° and a scan time of 0.5-1 second per step.[7][10]

3. Data Analysis:

-

The positions and intensities of the diffraction peaks are used to identify the this compound polytype by comparison with standard diffraction patterns from databases like the ICDD (International Centre for Diffraction Data).

-

The precise peak positions are used to refine the unit cell parameters of the mineral.

Transmission Electron Microscopy (TEM) and Selected Area Electron Diffraction (SAED)

TEM allows for high-resolution imaging of the this compound crystal lattice and the determination of crystallographic information from very small areas using SAED.

1. Sample Preparation:

-

A small fragment of the this compound-containing rock is cut and mounted onto a glass slide.

-

The sample is mechanically thinned to a thickness of approximately 20-30 µm.

-

A 3 mm diameter copper grid is glued to the area of interest.

-

The sample is then further thinned to electron transparency (typically <100 nm) using an ion mill. This involves bombarding the sample with a focused beam of argon ions at a low angle (3-5°) and decreasing energy (e.g., starting at 5 keV and finishing at 2 keV) to minimize amorphization and damage.[11]

2. Imaging and Diffraction:

-

The prepared sample is placed in the TEM holder and inserted into the microscope.

-

High-resolution TEM (HRTEM) imaging can be used to visualize the atomic layers of the this compound structure.

-

For SAED, a selected area aperture is inserted to isolate a specific crystal or area of interest.[12]

-

The microscope is switched to diffraction mode, and an electron diffraction pattern is projected onto the viewing screen.[12]

3. Analysis of SAED Patterns:

-

If the selected area contains a single crystal, the SAED pattern will consist of a regular array of sharp diffraction spots.[1]

-

The distances and angles between the spots in the pattern are inversely related to the d-spacings and angles of the crystal lattice planes.

-

By measuring the geometry of the SAED pattern and knowing the camera length of the microscope, the d-spacings can be calculated and the diffraction spots can be indexed to specific crystallographic planes, confirming the crystal structure and orientation.[1]

References

- 1. Selected area diffraction - Wikipedia [en.wikipedia.org]

- 2. ywcmatsci.yale.edu [ywcmatsci.yale.edu]

- 3. researchgate.net [researchgate.net]

- 4. pubs.usgs.gov [pubs.usgs.gov]

- 5. wpd.ugr.es [wpd.ugr.es]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. Eco-Friendly Enhancement of Silicate Coatings for Steel Using Lawsonia inermis Extract as a Dual-Function Dispersant and Corrosion Inhibitor [mdpi.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 10. ktgeo.com [ktgeo.com]

- 11. youtube.com [youtube.com]

- 12. MyScope [myscope.training]

A Technical Guide to the Mineral Properties and Composition of Lizardite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lizardite, a member of the serpentine subgroup of minerals, is a hydrated magnesium silicate with the ideal chemical formula Mg₃(Si₂O₅)(OH)₄.[1][2] As the most common serpentine mineral, it is typically formed through the hydrothermal alteration or retrograde metamorphism of ultramafic rocks.[2][3] This technical guide provides an in-depth overview of the core mineralogical properties and composition of this compound. It is intended for researchers, scientists, and professionals in drug development who may encounter or utilize this mineral in their work. The guide summarizes key quantitative data in structured tables, outlines detailed experimental protocols for its characterization, and includes visualizations of its structural relationships and analytical workflows.

Composition and Structure

This compound is a 1:1 trioctahedral phyllosilicate, meaning its structure consists of repeating layers of one tetrahedral sheet dominated by silicon and one octahedral sheet dominated by magnesium.[4] This structure is analogous to that of kaolinite, but with magnesium occupying the octahedral sites.[4] Substitutions of aluminum for silicon in the tetrahedral sheet and for magnesium in the octahedral sheet can occur.[4]

This compound is polymorphous with antigorite and chrysotile, meaning they share the same chemical composition but have different crystal structures.[4] this compound is characterized by its flat, sheet-like structure.[4]

Chemical Composition

The ideal chemical formula for this compound is Mg₃(Si₂O₅)(OH)₄.[1][2] However, natural samples often contain impurities, with common substitutions including aluminum, nickel, and iron.[5] this compound can form a solid solution series with the nickel-bearing népouite (Ni₃(Si₂O₅)(OH)₄).[1]

Table 1: Elemental Composition of Ideal this compound

| Element | Symbol | Weight % | Oxide | Oxide Weight % |

| Magnesium | Mg | 26.31 | MgO | 43.63 |

| Silicon | Si | 20.27 | SiO₂ | 43.36 |

| Oxygen | O | 51.96 | - | - |

| Hydrogen | H | 1.45 | H₂O | 13.00 |

Data sourced from ClassicGems.net[6]

Crystal Structure

This compound crystallizes in the trigonal system.[2][5] It has several polytypes, including 1T, 6T1, 2H1, 2H2, and 1M.[5] The layered structure consists of a tetrahedral silicate sheet bonded to an octahedral magnesium hydroxide sheet.

Physical and Optical Properties

The physical and optical properties of this compound are essential for its identification and characterization. These properties are summarized in the tables below.

Physical Properties

Table 2: Physical Properties of this compound

| Property | Value |

| Hardness (Mohs) | 2.5[1][3][5] |

| Specific Gravity | 2.55 - 2.60 g/cm³[1][5][7] |

| Cleavage | Perfect on {0001}[3] |

| Tenacity | Flexible, easily bent[3][5] |

| Fracture | Irregular/Uneven, Conchoidal, Sub-Conchoidal[5] |

| Lustre | Resinous, Waxy, Greasy[1][5] |

Optical Properties

Table 3: Optical Properties of this compound

| Property | Value |

| Color | Green, brown, light yellow to white[1][5] |

| Streak | White[1][5] |

| Transparency | Translucent[3][5] |

| Optical Class | Uniaxial (-) to slightly Biaxial (-)[3] |

| Refractive Indices | nα = 1.541 - 1.5625nβ = 1.565nγ = 1.553 - 1.568[5] |

| Birefringence | 0.009 - 0.012[5][8] |

| 2V Angle | 37° to 61° (measured)[5] |

Experimental Protocols

Accurate characterization of this compound requires a combination of analytical techniques. The following sections detail the methodologies for key experiments.

X-Ray Diffraction (XRD)

Objective: To identify the crystalline phases and determine the polytype of this compound.

Methodology:

-

Sample Preparation: A small, representative portion of the mineral sample is ground to a fine powder (typically <10 μm) using an agate mortar and pestle to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder, ensuring a flat, smooth surface.

-

Instrumentation: A powder X-ray diffractometer is used. Typical instrument settings for serpentine minerals are:

-

X-ray source: Cu Kα radiation (λ = 1.5406 Å)

-

Voltage and Current: 40 kV and 30 mA

-

Scan range (2θ): 5° to 70°

-

Step size: 0.02°

-

Scan speed: 1-2°/minute

-

-

Data Analysis: The resulting diffraction pattern is analyzed by identifying the positions (2θ) and intensities of the diffraction peaks. These are compared to standard diffraction patterns for this compound and other serpentine minerals from databases such as the ICDD (International Centre for Diffraction Data). Key diagnostic peaks for this compound are observed at approximately 12.2° (001), 24.6° (002), 35.5° (111), and 61.5° (111) 2θ.[9] The specific arrangement and presence of certain peaks can be used to distinguish between different this compound polytypes.[10][11]

Raman Spectroscopy

Objective: To identify this compound and distinguish it from other serpentine polymorphs based on its vibrational modes.

Methodology:

-

Sample Preparation: A small, unpolished fragment of the mineral or a polished thin section can be used. No special preparation is typically required.

-

Instrumentation: A Raman spectrometer equipped with a microscope is used. Typical settings are:

-

Laser excitation: 532 nm or 785 nm

-

Laser power: Kept low (e.g., <5 mW) to avoid sample damage.

-

Objective: 50x or 100x

-

Spectral range: 200 - 4000 cm⁻¹

-

-

Data Analysis: The Raman spectrum of this compound shows characteristic peaks. In the low-frequency region, bands related to SiO₄ tetrahedra vibrations are observed around 388 cm⁻¹ and 690 cm⁻¹.[6] The high-frequency region (3500-3800 cm⁻¹) is characterized by OH-stretching bands.[12] this compound can be distinguished from chrysotile by analyzing the vibrations of the OH–Mg–OH groups and the bands in the 500-550 cm⁻¹ range.[6]

Infrared Spectroscopy (FTIR/NIR)

Objective: To identify functional groups (primarily OH groups) and aid in the distinction of serpentine minerals.

Methodology:

-

Sample Preparation: For mid-infrared (MIR) analysis, the sample is typically ground into a fine powder and mixed with KBr to form a pressed pellet. For near-infrared (NIR) analysis, diffuse reflectance of the powdered sample can be measured.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Analysis: The infrared spectrum of this compound exhibits characteristic absorption bands. The OH-stretching region (around 3650–3700 cm⁻¹) and the Si-O stretching region (around 950-1100 cm⁻¹) are particularly diagnostic. In the near-infrared, this compound shows two peaks of similar intensity at approximately 4281 cm⁻¹ and 4301 cm⁻¹.[5][13]

Mohs Hardness Test

Objective: To determine the relative hardness of this compound.

Methodology:

-

Select a fresh, clean surface on the this compound specimen.

-

Attempt to scratch the surface with an object of known hardness from the Mohs scale. A common field tool is a fingernail (hardness ~2.5).

-

Press the point of the testing object firmly against the this compound surface.

-

Observe if a scratch is produced. This compound has a hardness of 2.5, meaning it can be scratched by a copper penny (hardness ~3) but not easily by a fingernail.[14][15]

Specific Gravity Measurement

Objective: To determine the density of this compound relative to water.

Methodology (Hydrostatic Weighing):

-

Weigh the dry this compound sample in air (W_air).

-

Suspend the sample from a thin thread and weigh it while fully submerged in water (W_water). Ensure no air bubbles are clinging to the sample.

-

Calculate the specific gravity (SG) using the formula: SG = W_air / (W_air - W_water)[1][3]

Refractive Index Determination

Objective: To measure the refractive indices of this compound.

Methodology (Immersion Method):

-

Place a few grains of the this compound sample on a glass microscope slide.

-

Apply a drop of a calibrated refractive index oil to the grains and cover with a coverslip.

-

Using a petrographic microscope, observe the Becke line at the grain-oil interface. The Becke line is a bright halo that moves into the medium with the higher refractive index when the focus is raised (stage is lowered).[4]

-

Repeat the process with different immersion oils until the Becke line disappears, indicating a match between the refractive index of the oil and the mineral for a specific orientation.

-

By rotating the stage and using polarized light, the different refractive indices (nα, nβ, nγ) can be determined.

Formation and Occurrence

This compound is a secondary mineral, typically formed as a product of retrograde metamorphism or hydrothermal alteration of magnesium-rich minerals like olivine and pyroxene in ultramafic igneous rocks such as dunites and peridotites.[2][3][16] It is commonly found in serpentinite rocks, often in low-temperature, high-pressure metamorphic regions associated with subduction zones.[4]

Associated Minerals: this compound is often found in association with other serpentine minerals like chrysotile, as well as brucite and magnetite.[3]

Conclusion

This compound is a common and important rock-forming mineral with well-defined chemical, physical, and optical properties. Its characterization relies on a suite of standard mineralogical techniques, including X-ray diffraction, Raman and infrared spectroscopy, and physical property measurements. This guide provides the foundational technical information necessary for researchers and scientists to identify, characterize, and understand the properties of this compound in various scientific and industrial applications.

References

- 1. Quick Test Method for Determining Specific Gravity of Mineral Specimens [johnbetts-fineminerals.com]

- 2. researchgate.net [researchgate.net]

- 3. dynamicsgex.com.au [dynamicsgex.com.au]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. mdpi.com [mdpi.com]

- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 7. researchgate.net [researchgate.net]

- 8. How to Find and Determine the Specific Gravity of a Rock - 911Metallurgist [911metallurgist.com]

- 9. mdpi.com [mdpi.com]

- 10. The characterization of serpentine minerals by X-ray diffraction | Mineralogical magazine and journal of the Mineralogical Society | Cambridge Core [cambridge.org]

- 11. rruff.geo.arizona.edu [rruff.geo.arizona.edu]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Near-Infrared Spectroscopy Study of Serpentine Minerals and Assignment of the OH Group | Semantic Scholar [semanticscholar.org]

- 14. rocksandminerals.com [rocksandminerals.com]

- 15. How to Perform the Mohs Hardness Test [thoughtco.com]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Formation Environment and Conditions of Lizardite

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Lizardite, a member of the serpentine subgroup of minerals with the chemical formula Mg₃(Si₂O₅)(OH)₄, is the most common polymorph of serpentine.[1][2] It is a key product of the geological process known as serpentinization, which involves the hydration and metamorphic alteration of magnesium- and iron-rich silicate minerals.[3] This process is fundamental to understanding the geochemical cycling of water in the Earth's crust and mantle, the generation of unique geological environments, and the potential for abiotic hydrogen and methane production.[3][4] this compound typically forms as extremely fine-grained, scaly crystals and is a primary constituent of serpentinite rocks.[1] Its formation is indicative of specific low-temperature and low-pressure metamorphic conditions.[3]

Geological Formation Environments

This compound is predominantly formed through the serpentinization of ultramafic rocks, such as dunite and peridotite, which are rich in olivine and pyroxene.[3][5] This process is widespread in several key tectonic and geological settings:

-

Mid-Ocean Ridges: At slow-spreading ridges, deep faults can expose mantle peridotites to circulating seawater, initiating serpentinization at relatively low temperatures.[3]

-

Ophiolites: These are fragments of oceanic crust and upper mantle that have been thrust onto continental crust.[3] Ophiolites are often extensively serpentinized, with this compound being a common serpentine mineral, indicating retrograde metamorphism after their emplacement.[1][3]

-

Subduction Zones: In the forearc mantle of subduction zones, the infiltration of water released from the subducting slab can hydrate the overlying mantle wedge, leading to serpentinization.[3] this compound forms in the cooler parts of this environment.[3][6]

In these environments, this compound is frequently found in association with other minerals such as brucite, magnetite, and other serpentine polymorphs like chrysotile.[1] It can also form pseudomorphs, replacing the original crystal structures of olivine or pyroxene.[1][5]

Physicochemical Conditions of Formation

The stability of this compound is constrained to a specific range of pressure and temperature conditions, distinguishing it from the other serpentine polymorphs, chrysotile and antigorite.

Pressure and Temperature

This compound is the low-temperature polymorph of serpentine.[2] It forms at temperatures generally below 300-350°C.[4][7] Studies of natural serpentinites from high-pressure environments suggest that below 300°C, this compound is the dominant species.[6][8] The transition to the higher-temperature polymorph, antigorite, begins to occur between 320°C and 390°C.[6][8] Antigorite is typically stable at temperatures above this range.[2][3]

The pressure conditions for this compound formation are also relatively low. In sub-greenschist facies metamorphism, where this compound is common, pressures are typically below 4 kbar.[6][8]

Geochemical Environment

The formation of this compound is fundamentally a hydration reaction.[3] The process involves the interaction of water with ferromagnesian minerals, leading to a significant increase in rock volume (30-40%) and a decrease in density.[3] The reactions are highly exothermic, capable of raising local rock temperatures by up to 260°C.[3]

Key chemical reactions for the formation of this compound from olivine (forsterite) and pyroxene (enstatite) are:

-

From Forsterite (Olivine): 2Mg₂SiO₄ + 3H₂O → Mg₃Si₂O₅(OH)₄ (this compound) + Mg(OH)₂ (Brucite)

-

From Enstatite (Pyroxene): 6MgSiO₃ + 3H₂O → Mg₃Si₂O₅(OH)₄ (this compound) + Mg₃Si₄O₁₀(OH)₂ (Talc)

Hydrothermal experiments have demonstrated that alkaline conditions facilitate the serpentinization process. For instance, forsterite has been successfully converted to this compound at 200°C in a solution with a pH of 13.[9] The presence of available silica can also influence the reaction products.[9] During serpentinization at low temperatures (<300°C), sluggish Fe-Mg diffusion in the primary minerals leads to the formation of Mg-rich this compound alongside magnetite (Fe₃O₄) and the release of molecular hydrogen (H₂).[4]

Data Presentation: this compound Stability and Formation Conditions

The following table summarizes the quantitative data regarding the formation conditions of this compound.

| Parameter | Value | Geological Context / Comment | Source(s) |

| Temperature Range | < 300 - 350 °C | Stable low-temperature polymorph. | [4][6][7][8] |

| 200 - 300 °C | Dominant serpentine species in sub-greenschist facies. | [6][8] | |

| ~75 - 200 °C | Common formation range in low-grade metamorphism. | [4][5][10] | |

| Pressure Range | < 4 kbar | Typical for sub-greenschist facies environments. | [6][8] |

| pH for Synthesis | ~13 | Alkaline conditions shown to promote formation in experiments. | [9] |

| Volume Change | + 30-40% | Increase in volume upon hydration of parent rock. | [3] |

| Heat Release | ~40 kJ/mol H₂O | Exothermic reaction provides a local heat source. | [3] |

Visualization of this compound Formation Pathway

The following diagram illustrates the conceptual workflow of the serpentinization process leading to the formation of this compound and its associated byproducts.

Caption: Conceptual workflow of this compound formation via serpentinization.

Experimental Protocols for this compound Synthesis

The controlled synthesis of this compound in a laboratory setting provides critical insights into its formation mechanisms. A representative experimental protocol for synthesizing this compound from forsterite is detailed below, based on hydrothermal studies.[9]

Objective

To synthesize this compound via the hydrothermal alteration of forsterite under controlled temperature and pH conditions.

Materials and Equipment

-

Starting Materials:

-

Fine-grained forsterite powder (e.g., 300 mesh).

-

Amorphous SiO₂ nanoparticles.

-

Sodium hydroxide (NaOH) solution (0.5 mol/L) for pH adjustment.

-

Deionized (DI) water.

-

-

Equipment:

-

Hydrothermal reaction vessel (autoclave).

-

Magnetic stirrer.

-

pH meter.

-

Oven or heating mantle for temperature control.

-

Analytical instruments: X-ray Diffractometer (XRD), Scanning Electron Microscope (SEM), Fourier-Transform Infrared Spectrometer (FTIR).

-

Methodology

-

Reactant Preparation: Weigh 4.2 g of forsterite powder and 0.6 g of amorphous SiO₂ and place them into the hydrothermal reactor.[9]

-

Solution Preparation: Add 100 mL of DI water to the reactor and stir the mixture thoroughly with a magnetic stirrer.[9]

-

pH Adjustment: Slowly add the 0.5 mol/L NaOH solution dropwise while monitoring the supernatant with a pH meter until the system reaches the target alkaline pH (e.g., pH 13).[9]

-

Hydrothermal Reaction: Seal the hydrothermal reactor and place it in an oven or heating mantle. Heat the system to the target temperature (e.g., 200°C).[9]

-

Reaction Duration: Maintain the reaction at the target temperature and pressure for a specified duration (e.g., 20 days) to allow for the conversion of forsterite to serpentine.[9]

-

Sample Recovery: After the reaction period, quench the reactor to room temperature. Collect the solid products by filtration, wash them with DI water to remove any residual NaOH, and dry them.

-

Product Characterization:

-

XRD Analysis: Analyze the solid product to identify the crystalline phases formed. The presence of this compound is confirmed by its characteristic diffraction peaks.[9]

-

FTIR Spectroscopy: Use FTIR to identify the characteristic hydroxyl (O-H) absorption peaks associated with the this compound structure.[9]

-

SEM Analysis: Examine the morphology of the reaction products. Synthesized this compound typically exhibits lamellar or leaf-like micro-morphologies.[9]

-

This experimental setup demonstrates that this compound can be formed through a coupled process of forsterite dissolution and serpentine precipitation on the mineral surface under specific hydrothermal conditions.[9]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mindat.org [mindat.org]

- 3. Serpentinization - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound [mingen.hk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Serpentinization of forsterite under hydrothermal conditions and controlled synthesis of this compound [jstage.jst.go.jp]

- 10. This compound Mineral Data [webmineral.com]

A Technical Guide to the Geological Occurrence of Lizardite in Ultramafic Rocks

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lizardite, a common serpentine-group mineral, is a key product of the hydrothermal alteration of ultramafic rocks. Its formation is a critical component of the serpentinization process, which has significant implications for global geochemical cycles, the rheology of the lithosphere, and potentially the origin of life. This technical guide provides an in-depth overview of the geological occurrence of this compound, focusing on its formation conditions, stability, and the experimental methodologies used to study it. Quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized through logical diagrams.

Introduction

This compound [Mg₃(Si₂O₅)(OH)₄] is a phyllosilicate mineral and a polymorph of the serpentine group, which also includes chrysotile and antigorite. It is characterized by a planar crystal structure and typically forms at low temperatures during the hydration of ferromagnesian minerals, primarily olivine and pyroxene, found in ultramafic rocks such as peridotites and dunites. The process of serpentinization, which leads to the formation of this compound, involves significant volume expansion and the release of hydrogen gas, creating unique geological and potentially biological niches. Understanding the specific conditions of this compound formation is crucial for interpreting the geological history of ophiolites, abyssal peridotites, and subduction zones.

Geological Occurrences and Formation Conditions

This compound is most commonly found in serpentinites formed in two primary tectonic settings: mid-ocean ridges and subduction zones. It is a product of both hydrothermal metamorphism and retrograde metamorphism of ultramafic rocks.

Abyssal Peridotites and Ophiolites

In oceanic settings, this compound is a principal component of serpentinized abyssal peridotites, which are sections of the upper mantle exposed on the seafloor at slow and ultra-slow spreading ridges. It also constitutes a major part of the serpentine found in ophiolites, which are fragments of oceanic crust and upper mantle obducted onto continental crust. In these environments, serpentinization is driven by the infiltration of seawater.

Subduction Zones

In subduction zones, the hydration of the mantle wedge by fluids released from the subducting slab can lead to the formation of this compound at relatively shallow depths and low temperatures. As the slab descends and temperatures increase, this compound gives way to the higher-temperature serpentine polymorph, antigorite.

The formation of this compound is primarily a low-temperature process. Studies of natural serpentinites from various geological settings, including the Alps and abyssal peridotites, indicate that this compound is the dominant serpentine mineral at temperatures below 300°C.[1][2] The transition to antigorite generally occurs at temperatures between 320°C and 390°C.[1]

Quantitative Data on this compound Formation

The stability of this compound is a function of pressure, temperature, and the chemical composition of the host rock and interacting fluids. The following tables summarize quantitative data from studies of natural occurrences and experimental investigations.

| Geological Setting | Temperature (°C) | Pressure (kbar) | Method of Determination | Reference |

| Alpine Paleo-accretionary Wedge | < 300 | < 4 | Petrological observations, Raman spectroscopy, XRD | [1] |

| Low-Temperature Environments (general) | 50 - 300 | - | Review of serpentinization mechanisms | [2] |

| Abyssal Peridotites (Mid-Atlantic Ridge) | ~118 - 125 | - | Oxygen isotope fractionation | [3] |

| Ophiolites (general) | < 300 | - | Stable isotope compositions and mineral stability | [2] |

Table 1: Pressure-Temperature Conditions for this compound Formation in Natural Systems

| Precursor Mineral | Product Assemblage | Temperature (°C) | Pressure (kbar/MPa) | Experimental Approach | Reference |

| Iron-bearing Olivine (Fo₉₂) | This compound + Chrysotile + Brucite + Magnetite | < 350 | 0.5 - 2 kbar | Bracketing experiments | [4] |

| Sintered San Carlos Olivine | Poorly crystallized serpentine (proto-serpentine) | 190 | 19 MPa | Flow-through experiment with seawater | [5] |

| Forsterite + SiO₂ | This compound | 200 | - | Hydrothermal synthesis | [6] |

Table 2: Experimental Conditions for this compound Formation

Experimental Protocols

The study of this compound formation relies on a variety of experimental techniques designed to simulate natural serpentinization processes. These experiments provide crucial data on reaction kinetics, mineral stability, and the chemical evolution of fluids.

Hydrothermal Batch Reactor Experiments

These experiments are used to investigate the serpentinization of olivine and pyroxene under controlled pressure and temperature conditions.

-

Apparatus: A common setup involves a three-neck flask glass reactor for temperatures up to the boiling point of the solution, or a stainless steel Parr reactor for higher temperatures and pressures.[7]

-

Starting Materials: Finely ground ultramafic rock or specific minerals (e.g., forsteritic olivine) are used as the solid reactant. The fluid phase is typically deionized water or a synthetic seawater solution.

-

Procedure:

-

A known mass of the solid reactant is placed in the reactor with a specific volume of the fluid, defining the water-to-rock ratio.

-

The reactor is sealed and heated to the desired temperature while the contents are continuously stirred to ensure a homogenous reaction.

-

The experiment is run for a predetermined duration, after which it is quenched to stop the reaction.

-

The solid and fluid products are separated and analyzed to determine the extent of reaction and the nature of the secondary minerals formed.

-

-

Analysis: Solid products are typically analyzed using X-ray Diffraction (XRD) and Raman Spectroscopy to identify the mineral phases present.[1][8][9] The fluid phase is analyzed for changes in chemical composition.

Flow-Through Experiments

Flow-through experiments are designed to simulate the continuous interaction of fluids with rocks, which is more representative of natural hydrothermal systems.

-

Apparatus: A core of the ultramafic rock or a packed column of mineral grains is placed in a reaction cell. A pump is used to inject the fluid at a constant flow rate. The entire setup is housed in an oven to maintain a constant temperature, and a back-pressure regulator maintains the desired fluid pressure.[5]

-

Procedure:

-

The rock or mineral sample is placed in the reaction cell.

-

The system is brought to the desired temperature and pressure.

-

The reactive fluid (e.g., synthetic seawater) is continuously pumped through the sample.

-

Fluid samples are collected at the outlet at regular intervals for chemical analysis.

-

At the end of the experiment, the solid sample is recovered for mineralogical and textural analysis.

-

-

Analysis: Changes in the fluid chemistry over time provide information on reaction rates. Post-experimental analysis of the solid sample reveals the nature and distribution of the secondary minerals, including this compound.

Visualization of Serpentinization Processes

The formation of this compound is part of a complex series of reactions and is influenced by various physical and chemical parameters. The following diagrams illustrate the key relationships and workflows.

Caption: Workflow of this compound formation through serpentinization.

Caption: Stability of serpentine minerals with increasing temperature.

Conclusion

This compound is a fundamental mineral in the serpentinization of ultramafic rocks, forming under low-temperature conditions prevalent in oceanic and subduction zone environments. Its presence provides key insights into the thermal and fluid-flow history of these tectonic settings. The combination of field observations, geochemical analysis, and experimental studies continues to refine our understanding of the complex processes governing this compound formation and its role in the Earth system. This technical guide serves as a foundational resource for researchers delving into the multifaceted world of serpentinization.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 4. rruff.net [rruff.net]

- 5. researchgate.net [researchgate.net]

- 6. Serpentinization of forsterite under hydrothermal conditions and controlled synthesis of this compound [jstage.jst.go.jp]

- 7. nora.nerc.ac.uk [nora.nerc.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

understanding the serpentine subgroup of minerals

An In-depth Technical Guide to the Serpentine Subgroup of Minerals for Researchers, Scientists, and Drug Development Professionals

Introduction

The serpentine subgroup of minerals, a class of hydrous magnesium iron phyllosilicates, presents a compelling area of study for researchers, scientists, and drug development professionals due to their unique physicochemical properties.[1][2] With a general chemical formula of (Mg,Fe)₃Si₂O₅(OH)₄, these minerals are polymorphic, meaning they share the same chemical composition but differ in their crystal structure.[3][4] The three primary polymorphs are chrysotile, lizardite, and antigorite.[3][5] This guide provides a comprehensive technical overview of the serpentine subgroup, focusing on their structure, properties, and the experimental protocols for their characterization, with a perspective on their relevance in pharmaceutical and biomedical research.

Crystal Structure and Composition

The fundamental structural unit of serpentine minerals is a 1:1 tetrahedral-octahedral (T-O) layer.[6][7] This consists of a tetrahedral sheet of silicate (SiO₄) bonded to an octahedral sheet, typically composed of magnesium hydroxide (brucite-like layer).[6][7] The misfit between the lateral dimensions of the larger octahedral sheet and the tetrahedral sheet is accommodated differently in each polymorph, leading to their distinct crystal structures.[4]

-

This compound possesses a flat, planar layer structure.[1]

-

Chrysotile exhibits a cylindrical or rolled structure, forming hollow nanotubes.[1] This fibrous habit is characteristic of asbestos.

-

Antigorite has a corrugated, wave-like layer structure.[1]

Substitutions within the crystal lattice are common, with iron (Fe²⁺, Fe³⁺), nickel (Ni²⁺), and aluminum (Al³⁺) often replacing magnesium in the octahedral sheet, and aluminum substituting for silicon in the tetrahedral sheet.[2][6] These substitutions can significantly influence the mineral's surface chemistry and reactivity.

Physicochemical Properties

The distinct crystal structures of the serpentine polymorphs give rise to variations in their physical and chemical properties. A summary of these properties is presented in the tables below for easy comparison.

General Physical Properties

| Property | Chrysotile | This compound | Antigorite |

| Crystal System | Monoclinic, Orthorhombic | Monoclinic, Triclinic | Monoclinic |

| Habit | Fibrous (Asbestiform) | Platy, fine-grained | Platy, micaceous |

| Mohs Hardness | 2.5 - 3 | 2.5 | 3.5 - 4 |

| Specific Gravity | 2.55 | 2.55 | 2.54 - 2.63 |

| Luster | Silky | Greasy to waxy | Vitreous to greasy |

| Color | White, gray, yellowish-green | Green, yellowish-green, white | Green, grayish-green, brownish |

Surface and Chemical Properties

| Property | Chrysotile | This compound | Antigorite |

| Point of Zero Charge (PZC) | ~pH 9 | ~pH 11 | Alkaline |

| Surface Reactivity | High | Moderate | Low |

| Mg²⁺ Leaching (Acidic Conditions) | High | Moderate | Low |

| Thermal Stability | Dehydroxylates at ~600-750°C | Dehydroxylates at ~600-750°C | Stable to higher temperatures (>600°C) |

Geological Occurrence

Serpentine minerals are secondary minerals formed through the hydrothermal alteration of ultramafic rocks, such as peridotite and dunite, in a process known as serpentinization.[8] This process typically occurs at low temperatures (below 500°C) and involves the hydration of primary minerals like olivine and pyroxene.[9] Serpentinites, rocks composed predominantly of serpentine minerals, are commonly found in ophiolites (fragments of oceanic crust and upper mantle) and in tectonically active regions like subduction zones.[10][11]

Experimental Protocols for Characterization

Accurate characterization of serpentine minerals is crucial for understanding their properties and potential applications. The following are detailed methodologies for key analytical techniques.

X-Ray Diffraction (XRD)

Objective: To identify the serpentine polymorphs and determine the crystal structure.

Methodology:

-

Sample Preparation: A representative sample is ground to a fine powder (typically <10 μm) to ensure random orientation of the crystallites.

-

Instrumentation: A powder X-ray diffractometer with a copper (Cu) Kα radiation source is commonly used.

-

Data Collection: The sample is scanned over a 2θ range of 5° to 70° with a step size of 0.02° and a count time of 1-2 seconds per step.

-

Data Analysis: The resulting diffraction pattern is compared with standard reference patterns from the International Centre for Diffraction Data (ICDD) database. Key diagnostic peaks for distinguishing the polymorphs are analyzed. For example, the (002) reflection for chrysotile and this compound, and the (001) reflection for antigorite are often used.[9][10][12]

Transmission Electron Microscopy (TEM)

Objective: To observe the morphology and crystal structure at the nanoscale.

Methodology:

-

Sample Preparation: A small portion of the sample is dispersed in a solvent (e.g., ethanol) and a drop of the suspension is placed on a carbon-coated copper grid. For cross-sectional analysis, samples are embedded in epoxy, sectioned using an ultramicrotome, and then placed on a grid.

-

Instrumentation: A transmission electron microscope operating at an accelerating voltage of 100-200 kV.

-

Imaging: Bright-field imaging is used to observe the overall morphology (fibrous for chrysotile, platy for this compound and antigorite). High-resolution TEM (HRTEM) can be used to visualize the crystal lattice fringes.

-

Selected Area Electron Diffraction (SAED): SAED patterns are obtained from individual crystals to determine their crystallographic orientation and structure.

Raman Spectroscopy

Objective: To provide rapid, non-destructive identification of serpentine polymorphs based on their vibrational modes.[13]

Methodology:

-

Sample Preparation: A small, representative fragment of the mineral or a polished thin section can be used. No extensive sample preparation is required.

-

Instrumentation: A micro-Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) and a high-resolution spectrometer.

-

Data Collection: The laser is focused on the sample surface, and the scattered light is collected. Spectra are typically recorded in the range of 100 to 4000 cm⁻¹.

-

Data Analysis: The positions and relative intensities of the Raman bands are characteristic of each polymorph. Key diagnostic peaks are found in the low-frequency region (200-1200 cm⁻¹) corresponding to lattice vibrations and in the high-frequency region (3600-3700 cm⁻¹) corresponding to OH-stretching modes.[4][14] For instance, the symmetric stretching modes of Si-O-Si linkages differ between chrysotile and antigorite.[4][14]

Relevance to Drug Development

The surface chemistry and reactivity of serpentine minerals are of particular interest in the context of drug development.[2][6] The surface of serpentine minerals contains hydroxyl (-OH) groups that can participate in adsorption and surface reactions.[2][6] The point of zero charge (PZC) of serpentine minerals influences their surface charge in aqueous solutions and their interaction with charged molecules.[15]

The high surface area and potential for surface modification of chrysotile nanotubes have led to investigations into their use as drug delivery vehicles. However, the known toxicity and carcinogenic potential of asbestos-form chrysotile present significant hurdles.[11] Research into modifying the surface of these minerals to improve biocompatibility is an active area. The potential for serpentine minerals to act as adsorbents for organic molecules also suggests applications in purification processes within pharmaceutical manufacturing.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. pubs.usgs.gov [pubs.usgs.gov]

- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 5. Antigorite Data [croninprojects.org]

- 6. scielo.br [scielo.br]

- 7. Characterization of Serpentines from Different Regions by Transmission Electron Microscopy, X-ray Diffraction, BET Specific Surface Area and Vibrational and Electronic Spectroscopy | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] The characterization of serpentine minerals by X-ray diffraction. | Semantic Scholar [semanticscholar.org]

- 10. rruff.geo.arizona.edu [rruff.geo.arizona.edu]

- 11. Metal toxicity and biodiversity in serpentine soils: application of bioassay tests and microarthropod index - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. research.uniupo.it [research.uniupo.it]

- 15. escholarship.mcgill.ca [escholarship.mcgill.ca]

lizardite polymorphs and their crystal systems

An In-depth Technical Guide to Lizardite Polymorphs and Their Crystal Systems

Introduction

This compound, with the ideal chemical formula Mg₃(Si₂O₅)(OH)₄, is the most common mineral species of the serpentine subgroup, a member of the kaolinite-serpentine group of phyllosilicates.[1][2][3][4] It is a 1:1 trioctahedral phyllosilicate, meaning its structure consists of one tetrahedral sheet dominated by silicon and one octahedral sheet dominated by magnesium.[1] this compound is a polymorph of antigorite and chrysotile, sharing the same chemical formula but differing in crystal structure.[2][5] While antigorite has a corrugated layer structure and chrysotile a fibrous, tubular form, this compound is characterized by its flat-layer structure.[1][5]

Typically formed as a product of the hydrothermal or retrograde metamorphism of ultramafic rocks, this compound is a common replacement for minerals like olivine and pyroxene.[2][3][6] Due to variations in the stacking of its fundamental layers, this compound exhibits polytypism, resulting in several polymorphs with distinct crystal systems and structural properties. This guide provides a detailed overview of the primary this compound polymorphs, their crystallographic data, and the experimental protocols used for their characterization.

This compound Polymorphs and Crystal Structures

The phenomenon of polytypism in this compound arises from the different ways the flat tetrahedral-octahedral layers are stacked upon one another. Several this compound polytypes have been identified, with the most well-characterized being 1T, 2H₁, and 2H₂.[2] Other known polytypes include 6T₁ and 1M.[2]

-

This compound-1T : This polymorph possesses a one-layer structure with trigonal symmetry.[2][7] The stacking sequence leads to a negative ditrigonal distortion in the tetrahedral-octahedral layer. It is often found as truncated trigonal pyramids.

-

This compound-2H₁ : This is a two-layer polymorph with hexagonal symmetry.[6] In contrast to the 1T polytype, the 2H₁ structure exhibits a positive ditrigonal distortion.[8] Its typical morphology includes truncated hexagonal pyramids or hexagonal plates.

-

This compound-2H₂ : Another two-layer hexagonal polymorph, the 2H₂ structure also shows a positive ditrigonal distortion of its tetrahedral rings.[9] This polytype is often associated with significant aluminum substitution for both silicon in the tetrahedral sites and magnesium in the octahedral sites.[9]

The relationship between these primary is illustrated below.

Data Presentation: Crystallographic Properties

The crystallographic data for the most common this compound polymorphs are summarized in the table below for comparative analysis. These data have been determined through single-crystal X-ray diffraction studies.

| Polymorph | Crystal System | Space Group | a (Å) | c (Å) | Reference(s) |

| This compound-1T | Trigonal | P31m | 5.325(5) | 7.259(7) | [10] |

| 5.332(3) | 7.233(7) | [7] | |||

| 5.2905(5) | 7.2815(8) | [11][12] | |||

| This compound-2H₁ | Hexagonal | P6₃cm | 5.318(4) | 14.541(7) | [6][10] |

| This compound-2H₂ | Hexagonal | P6₃ | 5.329(1) | 14.613(3) | [9] |

Experimental Protocols

The identification and structural characterization of this compound polymorphs rely on a combination of analytical techniques. A typical experimental workflow is diagrammed below, followed by detailed descriptions of the key methodologies.

X-Ray Diffraction (XRD)

Principle: XRD is the primary technique for determining the crystal structure of minerals. When a beam of X-rays strikes a crystalline sample, the atoms in the crystal lattice diffract the X-rays in specific directions. The angles and intensities of the diffracted beams are recorded, producing a diffraction pattern that is unique to the crystal structure.

Methodology:

-

Sample Preparation: For powder XRD, a small amount of the mineral is ground into a fine, homogeneous powder. For single-crystal XRD, an individual, well-formed crystal of suitable size (typically < 0.5 mm) is isolated and mounted on a goniometer head.[7][11]

-

Data Collection: The prepared sample is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the sample, which is rotated to expose all possible crystallographic planes to the beam. A detector records the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffraction pattern is analyzed to determine the unit cell parameters (a, b, c, α, β, γ) and the space group of the crystal. For a full structure refinement, the intensities of hundreds or thousands of unique reflections are measured and used to calculate the positions of individual atoms within the unit cell, leading to the final crystal structure model.[7][8][11] This allows for the unambiguous identification of the specific this compound polytype.[13]

Raman Spectroscopy

Principle: Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules and crystal lattices. When monochromatic light (from a laser) interacts with a sample, most of it is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), having lost or gained energy. This energy shift corresponds to the vibrational frequencies of the material and provides a structural fingerprint.

Methodology:

-

Sample Preparation: A key advantage of Raman spectroscopy is that it requires minimal to no sample preparation.[14] Analysis can be performed directly on a solid rock sample, a polished thin section, or a powdered sample.

-

Data Collection: A laser beam is focused onto the sample surface through a microscope objective. The scattered light is collected and passed through a filter to remove the intense Rayleigh scattering. The remaining Raman scattered light is dispersed by a grating and detected by a sensitive detector (e.g., a CCD camera).

-

Data Analysis: The resulting Raman spectrum (intensity vs. Raman shift in cm⁻¹) is analyzed. Different serpentine minerals (this compound, antigorite, chrysotile) have distinct spectral features. For instance, the symmetric stretching modes of Si-O-Si linkages and vibrations of OH-Mg-OH groups occur at different frequencies, allowing for their differentiation.[14] Specific peaks in the low-frequency region (200-1200 cm⁻¹) can be used to distinguish between the polymorphs.[14][15]

Transmission Electron Microscopy (TEM)

Principle: TEM uses a beam of electrons transmitted through an ultra-thin specimen to form an image. The interaction of the electrons with the sample provides information about morphology, crystal structure, and composition at the nanoscale. Selected Area Electron Diffraction (SAED) within the TEM can produce diffraction patterns from very small areas, which is useful for identifying polytypes in fine-grained or intergrown samples.

Methodology:

-

Sample Preparation: This is the most intensive step. A small fragment of the sample is mounted on a grid and thinned to electron transparency (typically < 100 nm) using techniques like ion milling.

-

Data Collection: The thinned sample is placed in the TEM column under high vacuum. An electron beam is accelerated and focused onto the sample. Transmitted electrons are focused by objective lenses to form an image or a diffraction pattern on a fluorescent screen or digital camera.

-

Data Analysis: High-resolution TEM (HRTEM) imaging can visualize the crystal lattice planes directly, allowing for the measurement of layer spacing and the observation of stacking sequences that define the different polytypes.[16] SAED patterns provide crystallographic information analogous to XRD but from much smaller volumes, which is crucial for studying complex microstructures.[14]

References

- 1. virtual-museum.soils.wisc.edu [virtual-museum.soils.wisc.edu]

- 2. mindat.org [mindat.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. thecrystalcouncil.com [thecrystalcouncil.com]

- 5. Serpentine subgroup - Wikipedia [en.wikipedia.org]

- 6. handbookofmineralogy.org [handbookofmineralogy.org]

- 7. msaweb.org [msaweb.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 11. researchgate.net [researchgate.net]

- 12. The crystal structure of Mg end-member this compound-1T forming polyhedral spheres from the Lizard, Cornwall | Mineralogical Magazine | Cambridge Core [cambridge.org]

- 13. pubs.usgs.gov [pubs.usgs.gov]

- 14. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 15. search.library.stonybrook.edu [search.library.stonybrook.edu]

- 16. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

Elemental Composition of Pure Lizardite: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Lizardite, a common serpentine-group mineral, possesses a relatively consistent elemental composition, though subject to notable isomorphic substitutions. This technical guide provides a comprehensive overview of the elemental makeup of pure this compound specimens. It details the idealized chemical formula and presents tabulated data on both theoretical and observed elemental compositions from various studies. Furthermore, this document outlines the detailed experimental protocols for the primary analytical techniques employed in the elemental characterization of this compound, including X-ray Fluorescence (XRF) Spectroscopy, Electron Probe Microanalysis (EPMA), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and Mössbauer Spectroscopy for the determination of iron oxidation states. To enhance comprehension, this guide incorporates visual representations of analytical workflows and common elemental substitution mechanisms within the this compound crystal structure.

Introduction

This compound is a phyllosilicate mineral and a member of the serpentine subgroup, with the ideal chemical formula Mg₃(Si₂O₅)(OH)₄.[1][2][3] It is a product of the hydrothermal alteration of ultramafic rocks.[1][2] While the idealized formula provides a fundamental understanding of its composition, pure this compound specimens often exhibit variations due to elemental substitutions within their crystal lattice.[4] Common impurities found in this compound include aluminum (Al), iron (Fe), and nickel (Ni).[4] This guide serves as a technical resource for professionals requiring a detailed understanding of the elemental composition of this compound and the methodologies used for its precise determination.

Elemental Composition of this compound

The elemental composition of this compound can be considered from both a theoretical (ideal) and an empirical (actual) perspective. The ideal composition is calculated from its chemical formula, while the actual composition is determined through the analysis of natural specimens and can show significant variation.

Ideal Elemental Composition

The theoretical elemental composition of pure this compound (Mg₃(Si₂O₅)(OH)₄), based on its molecular weight of 277.11 gm, is presented in Table 1.[5][6][7]

| Element | Symbol | Atomic Weight (amu) | Number of Atoms in Formula | Total Weight in Formula | Weight Percentage (%) |

| Magnesium | Mg | 24.305 | 3 | 72.915 | 26.31 |

| Silicon | Si | 28.085 | 2 | 56.17 | 20.27 |

| Oxygen | O | 15.999 | 9 | 143.991 | 51.96 |

| Hydrogen | H | 1.008 | 4 | 4.032 | 1.45 |

| Total | 18 | 277.108 | 100.00 |

Table 1: Ideal Elemental Composition of Pure this compound

Oxide Composition

In geological and materials science literature, the composition of silicate minerals is often expressed in terms of oxide weight percentages. The ideal oxide composition of this compound is provided in Table 2.

| Oxide | Formula | Molar Mass ( g/mol ) | Moles in Formula | Weight in Formula | Weight Percentage (%) |

| Magnesium Oxide | MgO | 40.304 | 3 | 120.912 | 43.63 |

| Silicon Dioxide | SiO₂ | 60.08 | 2 | 120.16 | 43.36 |

| Water | H₂O | 18.015 | 2 | 36.03 | 13.00 |

| Total | 277.102 | 100.00 |

Table 2: Ideal Oxide Composition of Pure this compound [5][6][7]

Actual Composition and Elemental Substitutions

Analysis of natural this compound specimens reveals deviations from the ideal formula due to isomorphic substitution. The most common substitutions involve the replacement of magnesium and silicon by other elements with similar ionic radii and charge.

Common Substitutions:

-

Magnesium (Mg²⁺) can be substituted by Iron (Fe²⁺, Fe³⁺) and Nickel (Ni²⁺) in the octahedral sheet.[2][8]

-

Silicon (Si⁴⁺) can be substituted by Aluminum (Al³⁺) and occasionally Iron (Fe³⁺) in the tetrahedral sheet.[8][9][10]

These substitutions can affect the mineral's physical and chemical properties. Table 3 presents a compilation of compositional data from various this compound specimens, showcasing the range of elemental substitutions.

| Oxide | Specimen 1 (wt%) | Specimen 2 (wt%) | Specimen 3 (wt%) | Specimen 4 (wt%) |

| SiO₂ | 41.80 | 44.29 | ~43.4 | ~42.0 |

| Al₂O₃ | 2.79 | 2.18 | ~0.03 | ~2.5 |

| Fe₂O₃ | - | 0.50 | ~0.5 | ~1.0 |

| FeO | - | 1.81 | - | - |

| MgO | 40.69 | 40.43 | ~43.6 | ~41.5 |

| H₂O | 12.90 | 12.42 | ~13.0 | ~13.0 |

| NiO | - | - | - | traces |

Table 3: Examples of Actual Oxide Compositions of this compound Specimens (Data compiled from multiple sources, including the Handbook of Mineralogy).[11]

Experimental Protocols for Elemental Analysis

The accurate determination of the elemental composition of this compound requires the use of sophisticated analytical techniques. This section provides an overview of the methodologies for the most commonly employed methods.

X-ray Fluorescence (XRF) Spectroscopy

XRF is a non-destructive analytical technique used to determine the elemental composition of materials. It is particularly well-suited for the quantification of major and minor elements in geological samples.

Methodology:

-

Sample Preparation:

-

The this compound sample is first crushed and then finely ground to a homogenous powder (typically <75 µm).

-

For major element analysis, a fused glass disc is prepared to eliminate mineralogical and particle size effects.[1][5] This involves mixing a precise amount of the powdered sample with a flux (e.g., lithium tetraborate or lithium metaborate) and fusing it at a high temperature (around 1000-1200 °C) in a platinum crucible.[2][6] The molten mixture is then cast into a flat, glassy disc.

-

For trace element analysis, a pressed powder pellet is often prepared by mixing the sample powder with a binding agent and pressing it under high pressure.

-

-

Instrumentation and Analysis:

-

The prepared sample (fused disc or pressed pellet) is placed in the XRF spectrometer.

-

The sample is irradiated with a primary X-ray beam, causing the atoms in the sample to emit fluorescent (or secondary) X-rays at energies characteristic of each element.

-

The emitted X-rays are collected by a detector, and the intensity of the X-rays for each element is measured.

-

-

Quantification:

Electron Probe Microanalysis (EPMA)

EPMA is a micro-analytical technique used to determine the chemical composition of small, specific areas of a solid sample. It is ideal for analyzing individual mineral grains and assessing compositional zoning.

Methodology:

-

Sample Preparation:

-

A thin, polished section of the this compound-containing rock or a grain mount is prepared.

-

The surface of the sample must be highly polished and flat to ensure accurate results.

-

The sample is coated with a thin layer of conductive material (typically carbon) to prevent charge buildup from the electron beam.[12]

-

-

Instrumentation and Analysis:

-

The prepared sample is placed in the EPMA instrument.

-

A focused beam of high-energy electrons is directed onto the selected area of the sample.

-

The electron beam excites the atoms in the sample, causing them to emit characteristic X-rays.

-

-

Quantification:

-

The emitted X-rays are analyzed using wavelength-dispersive spectrometers (WDS), which provide high spectral resolution.[10][12]

-

The intensity of the characteristic X-rays for each element is measured and compared to the intensities from well-characterized standards analyzed under the same conditions.[9]

-

Matrix corrections (ZAF or similar) are applied to account for the effects of atomic number (Z), absorption (A), and fluorescence (F) on the measured X-ray intensities.

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive analytical technique capable of determining a wide range of elements at trace and ultra-trace concentrations.

Methodology:

-

Sample Preparation (Acid Digestion):

-

A precisely weighed amount of the powdered this compound sample is digested using a combination of strong acids to bring the elements into solution.[7]

-

A common procedure involves a multi-step acid digestion using nitric acid (HNO₃), hydrofluoric acid (HF), and perchloric acid (HClO₄) in a sealed Teflon vessel.[13][14]

-

The digestion is typically carried out at elevated temperatures, often using a microwave digestion system to expedite the process.[14]

-

After digestion, the solution is diluted to a known volume with deionized water.

-

-

Instrumentation and Analysis:

-

The prepared sample solution is introduced into the ICP-MS instrument.

-

The solution is nebulized to form a fine aerosol, which is then transported into a high-temperature argon plasma (the "ICP").

-

The plasma atomizes and ionizes the elements in the sample.

-

-

Quantification:

-

The ions are extracted from the plasma and guided into a mass spectrometer, which separates them based on their mass-to-charge ratio.

-

A detector counts the number of ions for each mass, and the concentration of each element is determined by comparing these counts to those of calibration standards.

-

Mössbauer Spectroscopy

Mössbauer spectroscopy is a powerful technique for determining the oxidation state (Fe²⁺ vs. Fe³⁺) and coordination environment of iron in a sample. This is crucial for understanding the redox conditions during this compound formation.

Methodology:

-

Sample Preparation:

-

A powdered sample of this compound is prepared.

-

The powder is typically mixed with an inert binder and pressed into a thin pellet of uniform thickness to ensure consistent gamma-ray absorption.

-

-

Instrumentation and Analysis:

-

The sample is placed in a Mössbauer spectrometer between a gamma-ray source (typically ⁵⁷Co) and a detector.

-

The energy of the gamma-rays is varied by moving the source relative to the absorber (the sample).

-

The transmission of gamma-rays through the sample is measured as a function of the source velocity.

-

-

Data Interpretation:

-

The resulting Mössbauer spectrum shows absorption peaks at specific velocities.

-

The positions (isomer shift), splitting (quadrupole splitting and magnetic hyperfine splitting), and areas of these peaks provide information about the oxidation state, coordination site, and relative abundance of the different iron species in the sample.[15][16]

-

Conclusion

The elemental composition of pure this compound specimens is fundamentally defined by its ideal formula, Mg₃(Si₂O₅)(OH)₄, but is frequently modified by isomorphic substitutions of elements such as Fe, Al, and Ni. A thorough understanding of this compositional variability is essential for researchers and professionals in various scientific disciplines. The application of advanced analytical techniques, including XRF, EPMA, ICP-MS, and Mössbauer spectroscopy, following rigorous experimental protocols, allows for the precise and accurate characterization of the elemental makeup of this compound. The data and methodologies presented in this guide provide a comprehensive resource for the scientific community engaged in the study and application of this serpentine mineral.

References

- 1. rigaku.com [rigaku.com]

- 2. minsocam.org [minsocam.org]

- 3. EJM - Iron oxidation state in serpentines and magnesian chlorites of subduction-related rocks [ejm.copernicus.org]

- 4. Precision and Accuracy of Silicate Analyses by X-Ray Fluorescence | Advances in X-Ray Analysis | Cambridge Core [cambridge.org]

- 5. rigaku.com [rigaku.com]

- 6. stsn.it [stsn.it]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. jsg.utexas.edu [jsg.utexas.edu]

- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 11. royalsocietypublishing.org [royalsocietypublishing.org]

- 12. Electron probe micro-analyzer (EPMA) [serc.carleton.edu]

- 13. ga.gov.au [ga.gov.au]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. 57Fe Mössbauer Spectroscopy as a Tool for Study of Spin States and Magnetic Interactions in Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A precise iron-57 Mössbauer spectroscopic study of iron(III) in the octahedral and channel sites of akaganéite (β-iron hydroxide oxide) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

The Mineral Lizardite: A Technical Overview of its Discovery, History, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lizardite, a member of the serpentine subgroup of minerals, holds a significant place in geology and materials science. First identified in the mid-20th century, its unique properties and common occurrence have made it a subject of extensive research. This technical guide provides an in-depth exploration of the discovery and history of this compound, its key mineralogical properties, and the experimental protocols used for its characterization.

Discovery and History

This compound was first formally described and named in 1955 by British mineralogists Eric James William Whittaker and Jack Zussman.[1][2][3] The name is derived from its type locality, the Lizard Peninsula in Cornwall, England, a region known for its serpentine-rich rocks.[1][4][5][6] The discovery was a result of detailed X-ray diffraction studies of serpentine minerals, which revealed a distinct pattern for this previously undifferentiated species.[1][7] The original description was published in 1956 in the Mineralogical Magazine.[6] this compound is the most common mineral within the serpentine subgroup.[5][8]

Mineralogical Properties

This compound is a magnesium silicate hydroxide mineral with the chemical formula Mg₃Si₂O₅(OH)₄.[5][8] It belongs to the kaolinite-serpentine group and is a polymorph of antigorite and chrysotile, meaning they share the same chemical composition but have different crystal structures.[8] this compound is typically formed through the retrograde or hydrothermal metamorphism of ultramafic rocks, where it replaces minerals like olivine and pyroxene.[8][9]

Physical and Optical Properties

This compound is generally green, yellow, or white and has a greasy or waxy luster.[4] It is a relatively soft mineral with a Mohs hardness of 2.5.[4] A summary of its key quantitative properties is presented in Table 1.

| Property | Value |

| Chemical Formula | Mg₃Si₂O₅(OH)₄ |

| Crystal System | Trigonal[8] |

| Mohs Hardness | 2.5[4] |

| Specific Gravity | 2.55 - 2.60[4] |

| Refractive Index | nα = 1.541 - 1.5625, nβ = 1.565, nγ = 1.553 - 1.568[8] |

| Birefringence | 0.0055 - 0.0120[10] |

| Cleavage | Perfect on {0001}[4] |

Table 1: Quantitative Properties of this compound

Chemical Composition

While the ideal formula for this compound is Mg₃Si₂O₅(OH)₄, natural samples often exhibit compositional variations due to isomorphic substitution.[5] Common impurities include aluminum (Al), iron (Fe), and nickel (Ni).[8] Aluminum can substitute for both magnesium in the octahedral sheet and silicon in the tetrahedral sheet.[5] The presence and oxidation state of iron can also vary.[5] These substitutions can influence the mineral's physical and optical properties.

Experimental Protocols for Characterization

The identification and detailed characterization of this compound rely on a suite of analytical techniques.

X-Ray Diffraction (XRD)

X-ray diffraction is the foundational technique for identifying this compound and distinguishing it from other serpentine minerals like chrysotile and antigorite.[1][7]

-

Sample Preparation: Samples are typically powdered to a fine grain size and mounted on a sample holder.[11]

-

Instrumentation: A powder X-ray diffractometer with a copper (Cu) Kα radiation source is commonly used.[11]

-

Data Analysis: The resulting diffraction pattern, a plot of diffraction angle (2θ) versus intensity, is compared to standard reference patterns for this compound (e.g., from the ICDD Powder Diffraction File) to confirm its identity.[11][12] The patterns can also be used to identify different polytypes of this compound, such as this compound-1T and this compound-1M.[5]

Electron Microscopy

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are employed to examine the microstructure and morphology of this compound.

-

Transmission Electron Microscopy (TEM):

-

Sample Preparation: Thin foils of the mineral are prepared, often by ion milling, to allow for electron transparency.[13][14]

-

Analysis: TEM allows for the direct visualization of the layered crystal structure of this compound at the nanoscale.[3][13] It can reveal stacking patterns and the presence of defects. Selected Area Electron Diffraction (SAED) can be used to obtain crystallographic information from very small areas.[3]

-

-

Scanning Electron Microscopy (SEM):

-

Sample Preparation: Samples are mounted on a stub and may be coated with a conductive material (e.g., carbon or gold) to prevent charging.

-

Analysis: SEM provides high-resolution images of the surface morphology of this compound aggregates.[15] When coupled with Energy Dispersive X-ray Spectroscopy (EDS), it allows for the qualitative and quantitative analysis of the elemental composition of the mineral.[5]

-

Spectroscopic Techniques

Vibrational spectroscopy methods are sensitive to the chemical bonds and crystal structure of this compound.

-

Fourier-Transform Infrared Spectroscopy (FTIR):

-

Sample Preparation: Samples are typically ground into a fine powder and mixed with potassium bromide (KBr) to form a pellet, or analyzed using an attenuated total reflectance (ATR) accessory.

-

Analysis: The FTIR spectrum of this compound shows characteristic absorption bands related to the vibrations of Si-O, Mg-O, and O-H bonds.[6][16] These spectral features can be used to distinguish this compound from other serpentine minerals and to study compositional variations.[5]

-

-

Raman Spectroscopy:

-

Sample Preparation: A small, clean sample is placed under the microscope objective of the Raman spectrometer.

-

Analysis: Raman spectroscopy provides information about the vibrational modes of the crystal lattice.[17][18] The Raman spectrum of this compound has distinct peaks that differentiate it from antigorite and chrysotile.[6][17][18] It is particularly useful for identifying the different serpentine polymorphs in mixed samples.[6]

-

Formation and Relationships

This compound is a key mineral in the serpentinization process, which involves the alteration of ultramafic rocks. The relationships between the primary minerals and the resulting serpentine minerals are illustrated in the following diagram.

Figure 1: Formation pathway of serpentine minerals from primary ultramafic minerals.

Conclusion

Since its formal identification in the 1950s, this compound has been a subject of continuous study. Its characterization has been made possible through a combination of analytical techniques, each providing unique insights into its structure, composition, and properties. This technical guide serves as a comprehensive resource for professionals requiring a detailed understanding of this important mineral.

References

- 1. The characterization of serpentine minerals by X-ray diffraction | Mineralogical magazine and journal of the Mineralogical Society | Cambridge Core [cambridge.org]

- 2. [PDF] The characterization of serpentine minerals by X-ray diffraction. | Semantic Scholar [semanticscholar.org]

- 3. rruff.net [rruff.net]

- 4. assignmentpoint.com [assignmentpoint.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rruff.geo.arizona.edu [rruff.geo.arizona.edu]

- 8. mindat.org [mindat.org]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. This compound Mineral Data [webmineral.com]

- 11. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 12. mdpi.com [mdpi.com]

- 13. Electron Microscopic Studies of Serpentinites - ProQuest [proquest.com]

- 14. EJM - Crystallographic orientation mapping of this compound serpentinite by Raman spectroscopy [ejm.copernicus.org]

- 15. researchgate.net [researchgate.net]

- 16. nora.nerc.ac.uk [nora.nerc.ac.uk]

- 17. [PDF] CHARACTERIZATION OF CHRYSOTILE, ANTIGORITE AND this compound BY FT-RAMAN SPECTROSCOPY | Semantic Scholar [semanticscholar.org]

- 18. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

physical characteristics of lizardite for preliminary identification